molecular formula C11H15NO2 B8567984 N-(Ethoxycarbonyl)-3,4-dimethylaniline

N-(Ethoxycarbonyl)-3,4-dimethylaniline

Cat. No. B8567984
M. Wt: 193.24 g/mol
InChI Key: KWCDBVQAIRGTOY-UHFFFAOYSA-N
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Patent
US04227913

Procedure details

The above-named compound is prepared by first dissolving 51.5 grams of 3,4-dimethylaniline in 250 ml. of benzene. Then, while maintaining the solution at a temperature in the range of between 20° C. and 30° C., a benzene solution containing 23.9 grams of ethyl chloroformate is slowly added. The mixture is permitted to stand overnight at room temperature and then filtered. The filtrate is stripped by evaporation under vacuum, leaving the desired product, in the form of a dark purple liquid weighing 30 grams.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C1C=CC=CC=1>[CH2:14]([O:13][C:11]([NH:5][C:4]1[CH:6]=[CH:7][C:8]([CH3:9])=[C:2]([CH3:1])[CH:3]=1)=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
CC=1C=C(N)C=CC1C
Step Two
Name
Quantity
23.9 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above-named compound is prepared
TEMPERATURE
Type
TEMPERATURE
Details
Then, while maintaining the solution at a temperature in the range of between 20° C. and 30° C.
ADDITION
Type
ADDITION
Details
is slowly added
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is stripped by evaporation under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)NC1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.